molecular formula C22H30O B14120301 2,4,6-Triisopropyl-2'-methoxybiphenyl

2,4,6-Triisopropyl-2'-methoxybiphenyl

Katalognummer: B14120301
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: GFOVVCLICMVFKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triisopropyl-2’-methoxybiphenyl is an organic compound with the molecular formula C22H30O It is a biphenyl derivative characterized by the presence of three isopropyl groups and a methoxy group attached to the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropyl-2’-methoxybiphenyl typically involves the reaction of 1-chloro-2,5-dimethoxybenzene with 1,3,5-triisopropylbenzene boronic acid in the presence of a catalyst such as lead acetate. The reaction is carried out in a solvent like toluene

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triisopropyl-2’-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced biphenyl derivatives.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups into the biphenyl structure.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triisopropyl-2’-methoxybiphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,6-Triisopropyl-2’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Triisopropyl-2’-methoxybiphenyl is unique due to the presence of both isopropyl and methoxy groups on the biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H30O

Molekulargewicht

310.5 g/mol

IUPAC-Name

2-(2-methoxyphenyl)-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C22H30O/c1-14(2)17-12-19(15(3)4)22(20(13-17)16(5)6)18-10-8-9-11-21(18)23-7/h8-16H,1-7H3

InChI-Schlüssel

GFOVVCLICMVFKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.